molecular formula C10H14N2O B14811796 4-(Aminomethyl)-3-cyclopropoxyaniline

4-(Aminomethyl)-3-cyclopropoxyaniline

Cat. No.: B14811796
M. Wt: 178.23 g/mol
InChI Key: LJZSCPNIADDRQW-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-3-cyclopropoxyaniline is a substituted aniline derivative featuring an aminomethyl (-CH2NH2) group at the para position and a cyclopropoxy (-O-cyclopropyl) substituent at the meta position of the benzene ring. This compound combines structural motifs from both aromatic amines and ethers, making it a candidate for applications in medicinal chemistry and materials science. Its synthesis typically involves reductive amination or nucleophilic substitution reactions, as seen in analogous compounds .

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

4-(aminomethyl)-3-cyclopropyloxyaniline

InChI

InChI=1S/C10H14N2O/c11-6-7-1-2-8(12)5-10(7)13-9-3-4-9/h1-2,5,9H,3-4,6,11-12H2

InChI Key

LJZSCPNIADDRQW-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CC(=C2)N)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-3-cyclopropoxyaniline typically involves multi-step organic reactions. One common method includes the cyclopropanation of an appropriate precursor followed by amination. For instance, starting with a cyclopropyl ketone, the compound can be synthesized through a series of reactions involving reduction, protection, and substitution steps under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations efficiently. The exact methods can vary depending on the scale and specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-3-cyclopropoxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives. Substitution reactions can lead to a wide range of substituted aniline derivatives.

Scientific Research Applications

4-(Aminomethyl)-3-cyclopropoxyaniline has several applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(Aminomethyl)-3-cyclopropoxyaniline exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biochemical pathways being activated or inhibited. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on substituent effects, synthetic pathways, and biological activity (where available) of 4-(Aminomethyl)-3-cyclopropoxyaniline and related compounds.

Structural Analogues in Medicinal Chemistry

  • 4-(Aminomethyl)aniline (): Structure: Lacks the 3-cyclopropoxy group. Synthesis: Prepared via reductive amination with aldehydes or direct amide bond formation. Activity: Serves as a precursor to indole-aryl-amide derivatives with antiproliferative effects (e.g., compounds 5–7 in ).
  • 4-(3-Chlorophenyl)aniline (): Structure: Features a 3-chlorophenyl substituent instead of cyclopropoxy. Properties: The chlorine atom introduces electron-withdrawing effects, enhancing stability but reducing nucleophilicity compared to the electron-donating cyclopropoxy group.

Pyridine-Based Analogues ()

  • 4-(Aminomethyl)pyridine: Structure: Pyridine core with aminomethyl substituent. Activity: Potentiates voltage-activated calcium channels (VACCs) with greater efficacy than 4-aminopyridine (4-AP) in neuronal cells. Comparison: The pyridine ring confers distinct electronic properties vs. the aniline core, influencing bioavailability and target interaction .

Substituent Impact on Physicochemical Properties

Compound Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Feature(s)
This compound -CH2NH2 (para), -O-cyclopropyl (meta) C10H14N2O 178.23 Ether linkage, strained cyclopropane ring
4-[(3-Phenylpropoxy)methyl]aniline () -CH2-O-(CH2)3Ph (para) C16H19NO 241.33 Flexible propoxy chain, aromatic bulk
3-Amino-3-(4-fluorophenyl)propionic acid () -NH2, -F (aromatic) C9H10FNO2 183.18 Fluorine substituent, carboxylic acid
  • Key Observations: The cyclopropoxy group in this compound introduces steric strain and electron-donating effects, which may enhance membrane permeability compared to bulkier substituents (e.g., phenylpropoxy in ). Fluorine or chlorine substituents () increase polarity and metabolic stability but reduce lipophilicity relative to cyclopropoxy.

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